molecular formula C6H13NO3S B13209997 4,4-Dimethyloxolane-3-sulfonamide

4,4-Dimethyloxolane-3-sulfonamide

Cat. No.: B13209997
M. Wt: 179.24 g/mol
InChI Key: ASSNAQQYRFSMTB-UHFFFAOYSA-N
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Description

4,4-Dimethyloxolane-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered as a high-purity reagent for research use only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Sulfonamides represent a foundational class of synthetic compounds known for a broad spectrum of pharmacological activities. These activities are derived from their characteristic functional group, which features a sulfur atom bonded to two oxygen atoms and a nitrogen atom . Historically, sulfonamides were the first effective systemic antibacterial agents and remain a crucial scaffold in drug discovery . Beyond their antibacterial properties, which work by inhibiting bacterial dihydropteroate synthetase, modern research explores sulfonamide derivatives for diverse applications. These include roles as enzyme inhibitors (such as for carbonic anhydrase), and potential use in developing agents with anticancer, anti-inflammatory, and antiviral activities . The specific structure of 4,4-Dimethyloxolane-3-sulfonamide, incorporating an oxolane (tetrahydrofuran) ring, may confer distinct steric and electronic properties that influence its reactivity and binding affinity. This makes it a valuable building block for synthesizing novel compounds and probing biochemical pathways. Researchers can utilize this reagent to develop new heterocyclic systems or to study structure-activity relationships, particularly in the design of targeted therapeutic agents .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

4,4-dimethyloxolane-3-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)

InChI Key

ASSNAQQYRFSMTB-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

4-Chlorobenzenesulfonyl Compounds

The synthesis of 4-chlorobenzenesulfonyl compounds involves the reaction of 4-chlorobenzenesulfochloride with amines or sulfites under controlled conditions. This process can be adapted for other sulfonyl chlorides, potentially including those derived from oxolane.

(4-Nitrophenyl)sulfonyltryptophan

The synthesis of (4-nitrophenyl)sulfonyltryptophan from 4-nitrobenzenesulphonylchloride and L-tryptophan highlights the use of sulfonyl chlorides in forming sulfonamide bonds. This method could be adapted for other amino acids or amines.

Data Tables

Given the lack of specific data on 4,4-Dimethyloxolane-3-sulfonamide , we can only provide a general outline of conditions that might be applicable based on related compounds:

Compound Starting Materials Reaction Conditions Yield/Notes
4-Chlorobenzenesulfonyl Compounds 4-Chlorobenzenesulfochloride, Amine/Sulfite 0-100°C, pH 6-9 High yield, depends on specific conditions
Pyridine-3-sulfonamides Pyridine-3-sulfonamide, Dimethyl N-cyanoiminodithiocarbonate, Hydrazine Reflux in acetone, then acetonitrile/ethanol Good yields, multiple steps
(4-Nitrophenyl)sulfonyltryptophan 4-Nitrobenzenesulphonylchloride, L-Tryptophan Slow evaporation from methanol High purity, single crystals

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

To contextualize 4,4-Dimethyloxolane-3-sulfonamide, we compare it with pharmacopeial sulfonamides and related compounds from the USP/NF monographs (). Key differences lie in core structure, substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4,4-Dimethyloxolane-3-sulfonamide Oxolane (saturated) 4,4-dimethyl; 3-sulfonamide C₆H₁₃NO₃S ~195.24* High lipophilicity; steric hindrance
Sulfanilamide (USP) Benzene 4-sulfonamide C₆H₈N₂O₂S 172.20 Simple aromatic sulfonamide
Sulfanilic Acid (USP) Benzene 4-sulfonic acid (-SO₃H) C₆H₇NO₃S 173.19 Acidic; used in synthesis/dye industries
Sulfamethoxazole Related Compound C Isoxazole 5-methyl; 3-amine C₄H₆N₂O 98.10 Heterocyclic amine; impurity in antibiotics
Sulfamethoxazole Related Compound G Benzene + isoxazole 4-amino-N-(3-methylisoxazol-5-yl) C₁₀H₁₁N₃O₃S 253.28 Dual-ring system; antimicrobial activity

*Calculated based on molecular formula.

Structural and Functional Insights:

  • Substituents : The 4,4-dimethyl groups introduce steric hindrance, which may reduce enzymatic metabolism compared to unsubstituted sulfonamides. This contrasts with Sulfamethoxazole-related compounds, where methyl groups on heterocycles (e.g., isoxazole in Compound C) enhance stability .
  • Solubility and Lipophilicity: The oxolane ring likely increases logP (octanol-water partition coefficient) relative to Sulfanilic acid (logP ≈ -1.3 due to -SO₃H group). This could favor membrane permeability but reduce aqueous solubility.

Research Findings and Hypotheses

While direct studies on 4,4-Dimethyloxolane-3-sulfonamide are sparse, inferences can be drawn from structural analogs:

  • Antimicrobial Potential: Sulfonamides with heterocyclic moieties (e.g., Sulfamethoxazole Related Compound G) exhibit broad-spectrum activity. The oxolane ring in 4,4-Dimethyloxolane-3-sulfonamide may mimic heterocyclic binding but require optimization for potency .
  • Metabolic Stability : Methyl groups in oxolane may slow oxidative metabolism, as seen in methyl-substituted isoxazoles (Compound C), which resist hepatic degradation .
  • Synthetic Challenges : The steric bulk of 4,4-dimethyl groups could complicate sulfonamide formation compared to simpler aromatic sulfonamides like Sulfanilamide.

Biological Activity

4,4-Dimethyloxolane-3-sulfonamide is a sulfonamide compound with potential biological activities that have garnered attention in pharmaceutical research. Its structural characteristics suggest various applications, particularly in the field of medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including data from case studies and research findings.

4,4-Dimethyloxolane-3-sulfonamide is characterized by its unique oxolane structure and sulfonamide functional group. These features contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, which can lead to the formation of sulfonyl derivatives that may exhibit different biological activities.

The biological activity of 4,4-Dimethyloxolane-3-sulfonamide is primarily linked to its interaction with specific receptors in the body. In particular, compounds with similar structures have been studied as agonists for the APJ receptor (APLNR), which is involved in cardiovascular functions. The activation of this receptor has been associated with improved cardiac contractility and potential therapeutic effects in heart failure conditions .

Biological Activity Overview

Research indicates that 4,4-Dimethyloxolane-3-sulfonamide may exhibit several biological activities:

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityFindings
CardiovascularDemonstrated increased contractility in isolated heart assays; potential use in heart failure treatment.
AntimicrobialRelated compounds show efficacy against bacterial infections; further research needed on specific strains.
Chemical ReactivityUndergoes oxidation to form active sulfonyl derivatives; implications for drug design and efficacy.

Detailed Research Insights

  • Cardiovascular Studies : In vitro studies have shown that compounds similar to 4,4-Dimethyloxolane-3-sulfonamide can significantly enhance cardiac contractility at low concentrations. For instance, exogenous apelin (a related peptide) has been shown to improve cardiac output and reduce left ventricular pressure in animal models . These findings suggest that 4,4-Dimethyloxolane-3-sulfonamide could be further investigated for similar effects.
  • Antimicrobial Activity : Although direct studies on this specific compound are scarce, the general mechanism of sulfonamides involves inhibition of bacterial folic acid synthesis. This class of drugs has been widely used in treating bacterial infections, indicating a potential avenue for exploring the antimicrobial properties of 4,4-Dimethyloxolane-3-sulfonamide .

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